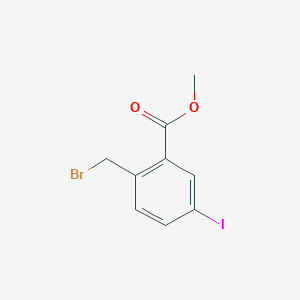

Methyl 2-(bromomethyl)-5-iodobenzoate

Description

The Significance of Methyl 2-(bromomethyl)-5-iodobenzoate

Within the class of ortho-substituted benzoate (B1203000) esters, this compound (CAS No. 1310377-56-0) stands out due to its distinct trifunctional nature. The molecule features a methyl ester, a reactive bromomethyl group, and an iodine atom strategically positioned on the benzene (B151609) ring. This specific arrangement, particularly the ortho-positioning of the bromomethyl group relative to the ester, can influence the molecule's reactivity through steric and electronic effects, a phenomenon broadly known as the "ortho effect" in benzoic acid derivatives. This effect can impact the acidity and reactivity of the ester group and adjacent substituents.

The presence of two different halogens, bromine and iodine, at different positions on the aromatic ring offers orthogonal reactivity. The bromomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions to form new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the aryl iodide functionality is a classic handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. This dual reactivity makes it a highly valuable building block for the synthesis of complex molecules, including substituted isoindoline (B1297411) derivatives.

The Evolution of Bromomethyl- and Iodobenzoate Derivatives as Key Synthons

The utility of bromomethyl and iodobenzoate derivatives as synthons in organic synthesis has a rich history. Benzyl (B1604629) bromides are well-established precursors for the introduction of a benzyl group, a common structural motif in many natural products and pharmaceuticals. Their synthesis is often achieved through the bromination of the corresponding methyl-substituted arenes.

Similarly, iodo-substituted aromatic compounds have become indispensable in the age of transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the common halogens (Cl, Br, I) in these catalytic cycles, allowing for milder reaction conditions and broader substrate scope. The development of these coupling reactions in the latter half of the 20th century revolutionized the way synthetic chemists approach the construction of biaryl systems and other complex aromatic structures.

The combination of these two functionalities in a single molecule, as seen in this compound, represents a modern evolution in the design of versatile building blocks, enabling more efficient and convergent synthetic strategies.

A Multifunctional Building Block: The Distinct Chemical Scaffolding

The chemical scaffolding of this compound provides a platform for sequential and selective chemical transformations. The differential reactivity of the bromomethyl group and the aryl iodide allows for a stepwise elaboration of the molecule. For instance, the bromomethyl group can first be used in an alkylation reaction, followed by a cross-coupling reaction at the iodo-position, or vice versa. This controlled reactivity is a cornerstone of modern synthetic planning, allowing for the efficient construction of intricate molecular frameworks from a single, versatile starting material.

This strategic placement of functional groups makes this compound a prime candidate for use in diversity-oriented synthesis and the construction of chemical libraries for drug discovery. Its ability to participate in a variety of bond-forming reactions makes it an invaluable tool for chemists seeking to create novel and complex molecular entities. A notable application includes its use in the synthesis of substituted isoindoline allosteric EGFR inhibitors, highlighting its importance in the development of new therapeutic agents. researchgate.net

Chemical and Physical Properties

While comprehensive research data on the physical and chemical properties of this compound is not extensively available in peer-reviewed literature, some key properties have been reported.

| Property | Value |

|---|---|

| CAS Number | 1310377-56-0 |

| Molecular Formula | C₉H₈BrIO₂ |

| Molecular Weight | 354.97 g/mol |

| Boiling Point | 363.6 ± 37.0 °C at 760 mmHg |

| Physical State | Liquid or Solid |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(bromomethyl)-5-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrIO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCENSHTXYGCSJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Reactions of Methyl 2 Bromomethyl 5 Iodobenzoate

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The bromomethyl group in methyl 2-(bromomethyl)-5-iodobenzoate is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent ester and the inherent reactivity of benzylic halides. This reactivity allows for the introduction of a wide variety of functional groups.

Displacement Reactions with Various Nucleophiles

The bromine atom of the bromomethyl group can be readily displaced by a range of nucleophiles. pressbooks.pub These reactions typically proceed under mild conditions and provide high yields of the substituted products. Common nucleophiles employed in these transformations include:

Oxygen Nucleophiles: Alcohols and phenols can react to form ethers.

Nitrogen Nucleophiles: Amines, amides, and azides can be used to introduce nitrogen-containing functionalities.

Sulfur Nucleophiles: Thiols and thiophenols react to form thioethers.

Carbon Nucleophiles: Cyanide and enolates can be used to form new carbon-carbon bonds.

| Nucleophile | Product Functional Group | General Reaction |

|---|---|---|

| ROH (Alcohol) | Ether | R-CH₂-Br + R'OH → R-CH₂-OR' + HBr |

| RNH₂ (Amine) | Amine | R-CH₂-Br + R'NH₂ → R-CH₂-NHR' + HBr |

| RSH (Thiol) | Thioether | R-CH₂-Br + R'SH → R-CH₂-SR' + HBr |

| CN⁻ (Cyanide) | Nitrile | R-CH₂-Br + CN⁻ → R-CH₂-CN + Br⁻ |

Mechanistic Considerations of SN1 and SN2 Pathways

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). pressbooks.pub The operative pathway for the reactions of this compound is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

The SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.com For this compound, the primary nature of the benzylic carbon makes it susceptible to SN2 attack.

The SN1 mechanism , in contrast, is a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.comyoutube.com This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. masterorganicchemistry.comyoutube.com The benzylic position of this compound can stabilize a positive charge through resonance with the benzene (B151609) ring, making the SN1 pathway a possibility, especially under solvolysis conditions. youtube.com

| Factor | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Solvent | Polar protic solvents favored | Polar aprotic solvents favored |

| Substrate Structure | Favored by stable carbocations (e.g., tertiary, benzylic) | Favored by less sterically hindered substrates (e.g., methyl, primary) |

Aryl Halide Reactivity in Transition Metal-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety of this compound provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions catalyzed by transition metals, most notably palladium. researchgate.netnih.gov

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. researchgate.net Several named reactions are particularly relevant to the reactivity of the aryl iodide in this compound:

Suzuki Reaction: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is widely used for the synthesis of biaryls and is known for its mild reaction conditions and tolerance of a wide range of functional groups. youtube.comnih.govnih.govrsc.org

Stille Reaction: The Stille reaction involves the coupling of the aryl iodide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.orglibretexts.org While effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.orgharvard.edu

Negishi Reaction: This reaction utilizes an organozinc reagent as the coupling partner. organic-chemistry.orgwikipedia.org Organozinc reagents are highly reactive and often prepared in situ. nih.govorganic-chemistry.orgnih.govmit.edursc.org

Hiyama Reaction: The Hiyama coupling employs an organosilicon compound, which is activated by a fluoride (B91410) source or a base. core.ac.ukorganic-chemistry.orgmdpi.comwikipedia.orgnih.gov

Kumada Coupling: This reaction uses an organomagnesium reagent (Grignard reagent) and is one of the earliest examples of transition metal-catalyzed cross-coupling. nrochemistry.comwikipedia.orgorganic-chemistry.orgrhhz.netnih.gov

| Reaction Name | Organometallic Reagent | General Scheme (Ar-I as electrophile) |

|---|---|---|

| Suzuki | R-B(OH)₂ or R-B(OR')₂ | Ar-I + R-B(OH)₂ → Ar-R |

| Stille | R-Sn(R')₃ | Ar-I + R-Sn(R')₃ → Ar-R |

| Negishi | R-Zn-X | Ar-I + R-Zn-X → Ar-R |

| Hiyama | R-Si(R')₃ | Ar-I + R-Si(R')₃ → Ar-R |

| Kumada | R-Mg-X | Ar-I + R-Mg-X → Ar-R |

Chemoselectivity in Reactions Involving Both Aryl Halide and Benzylic Halide Moieties

A key consideration when working with this compound is the relative reactivity of the aryl iodide and the benzylic bromide. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a crucial step. Generally, the reactivity of aryl halides follows the trend I > Br > Cl. wikipedia.org Therefore, it is often possible to selectively react the aryl iodide in the presence of the benzylic bromide. However, benzylic halides can also undergo oxidative addition, and careful control of reaction conditions (catalyst, ligand, temperature) is necessary to achieve high chemoselectivity. In some cases, other transition metals like iron have shown selectivity for the benzylic bromide, leaving the aryl halide untouched. acs.orgorganic-chemistry.org Nickel-catalyzed couplings can also be selective for the aryl halide. rsc.org

Applications in Biaryl and Polyaryl System Synthesis

The ability to selectively perform cross-coupling reactions at the aryl iodide position makes this compound a valuable precursor for the synthesis of complex biaryl and polyaryl systems. nih.govnih.gov These structural motifs are prevalent in pharmaceuticals, natural products, and materials science. By choosing the appropriate coupling partner, a wide array of substituted biaryls can be accessed. The remaining bromomethyl group can then be further functionalized through nucleophilic substitution, allowing for the construction of even more elaborate molecular architectures.

Intramolecular Cyclization and Annulation Reactions

The proximate arrangement of the electrophilic benzylic bromide and the ester group on the benzene ring makes this compound an ideal substrate for intramolecular cyclization reactions, leading to the formation of fused ring systems.

The reaction of this compound with primary amines is a direct route to the synthesis of isoindolinone derivatives. This transformation proceeds via an initial SN2 reaction, where the amine displaces the benzylic bromide. The resulting secondary amine then undergoes an intramolecular nucleophilic acyl substitution with the adjacent methyl ester, leading to the formation of the five-membered lactam ring characteristic of the isoindolinone core. The reaction is typically carried out in the presence of a base to facilitate the final cyclization step.

Similarly, phthalide (B148349) derivatives can be synthesized from this precursor. Hydrolysis of the ester group to a carboxylic acid, followed by intramolecular cyclization via displacement of the bromide by the carboxylate, would yield the corresponding phthalide. Alternatively, reductive cleavage of the benzylic bromide to a methyl group and subsequent oxidation can also lead to phthalide structures.

Table 1: General Strategies for Isoindolinone and Phthalide Synthesis

| Product Class | Key Transformation | Typical Reagents |

|---|---|---|

| Isoindolinone | Amination followed by intramolecular amidation | Primary Amine (R-NH2), Base |

| Phthalide | Hydrolysis and intramolecular esterification | H2O/Acid or Base, then heat |

The presence of an aryl iodide in this compound allows for selective metal-halogen exchange (MHE), a powerful tool for carbon-carbon bond formation. The exchange rate for aryl halides with organolithium reagents follows the trend I > Br > Cl, allowing for the selective formation of an aryllithium species at the 5-position without disturbing the benzylic bromide at low temperatures. wikipedia.org

This in-situ generated organometallic intermediate can then undergo intramolecular cyclization. For instance, in a process analogous to the Parham cyclization, the aryllithium species can react with an appropriate electrophile. wikipedia.org If the ester group were to be first converted to a more reactive electrophile, such as an amide or an aldehyde, the aryllithium could attack intramolecularly to form a new ring. For example, reaction with an amine to form an N-substituted benzamide, followed by iodine-lithium exchange, would generate an aryllithium that could attack the amide carbonyl. However, a more direct cyclization would involve the aryllithium attacking the ester, though this is generally less favorable.

Radical-mediated reactions offer another avenue for the cyclization of this compound. The benzylic bromide can serve as a precursor for a radical species upon treatment with a radical initiator, such as AIBN, and a reducing agent, like tributyltin hydride. The generated benzylic radical could then potentially undergo cyclization.

For lactonization to occur via a radical pathway, a more complex cascade of reactions would be necessary. One hypothetical pathway could involve the formation of an aryl radical at the 5-position via a separate process, which could then undergo cyclization, although this is less direct. More commonly, radical cyclizations are employed to form carbocyclic or heterocyclic rings of various sizes, and the specific pathway would be highly dependent on the reaction conditions and the presence of other functional groups introduced to the molecule.

Reductive Transformations of Halogenated and Ester Functional Groups

The functional groups of this compound can be selectively reduced. The methyl ester can be reduced to a primary alcohol using standard reducing agents like lithium aluminum hydride (LiAlH4). This transformation would yield (2-(bromomethyl)-5-iodophenyl)methanol, a versatile intermediate for further derivatization.

The halogen atoms can also be targeted for reduction. Reductive dehalogenation can be achieved using various methods, including catalytic hydrogenation (e.g., using Pd/C and H2) or with metal hydrides. The relative reactivity of the halogens (benzylic bromide > aryl iodide) would allow for selective reduction under controlled conditions. For example, milder reducing agents might selectively cleave the C-Br bond while leaving the C-I bond intact.

Reactions with Organometallic Reagents

The ester functionality of this compound is susceptible to attack by organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi). These strong nucleophiles will add to the ester carbonyl. Typically, the reaction proceeds with the addition of two equivalents of the organometallic reagent, leading to the formation of a tertiary alcohol after acidic workup.

It is important to consider the chemoselectivity of such reactions. The benzylic bromide is also an electrophilic site and could potentially react with the organometallic reagent. Furthermore, if a metal-halogen exchange were to occur at the aryl iodide position, the resulting aryllithium or aryl Grignard could react intramolecularly or with another molecule. Reaction conditions, such as temperature and the nature of the organometallic reagent, would be critical in directing the outcome of the reaction.

Derivatization and Complex Molecular Scaffolding

This compound is a precursor for the construction of more complex molecular scaffolds. The isoindolinone core, formed as described in section 3.3.1, can be a platform for further elaboration. For example, the aryl iodide of the resulting 6-iodo-isoindolinone can be used in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.

This strategy allows for the synthesis of highly decorated heterocyclic systems. For instance, the isoindolinone intermediate can be a stepping stone for the synthesis of more complex fused systems like cinnolines and 1,2,4-benzotriazines. nih.govaub.edu.lb The synthesis of these more complex scaffolds often involves the transformation of the initial product into a new reactive intermediate, which then undergoes a subsequent cyclization or condensation reaction. nih.govaub.edu.lb

Table 2: Potential Derivatization Reactions

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Aryl Iodide | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted derivative |

| Aryl Iodide | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted derivative |

| Benzylic Bromide | Nucleophilic Substitution | Azide, Cyanide, Thiolates | Introduction of N, C, or S functions |

| Methyl Ester | Amidation | Amine, Heat or coupling agent | Benzamide derivative |

Applications of Methyl 2 Bromomethyl 5 Iodobenzoate in Advanced Organic Synthesis

Strategic Building Block in Heterocyclic Compound Synthesis

The strategic placement of reactive functional groups makes Methyl 2-(bromomethyl)-5-iodobenzoate a valuable precursor for the synthesis of various heterocyclic systems. The presence of both an electrophilic benzylic bromide and a methyl ester allows for cyclization reactions with appropriate nucleophiles, leading to the formation of nitrogen-containing heterocyclic architectures.

A significant application of benzoate (B1203000) derivatives with a 2-(bromomethyl) group is in the synthesis of the isoindolinone core structure. nih.gov This five-membered nitrogen-containing ring fused to a benzene (B151609) ring is a key component in a number of pharmacologically active molecules. mdpi.comwikipedia.org The synthesis typically involves the reaction of the bromomethyl group with a primary amine, which acts as a nucleophile, leading to an N-alkylation. This is followed by an intramolecular cyclization where the amine attacks the carbonyl carbon of the methyl ester, resulting in the formation of the γ-lactam ring of the isoindolinone system.

This synthetic strategy is notably employed in the preparation of analogues of the immunomodulatory drug Lenalidomide. mdpi.com In these syntheses, a substituted methyl 2-(bromomethyl)benzoate is reacted with 3-aminopiperidine-2,6-dione (B110489). The primary amino group of the piperidinedione attacks the benzylic carbon, displacing the bromide. Subsequent intramolecular amidation forms the isoindolinone ring, covalently linking the two heterocyclic systems. This reaction highlights the utility of compounds like this compound as key intermediates for creating complex N-heterocyclic architectures.

Intermediate in the Synthesis of Biologically Active Molecules and Pharmaceutical Precursors

The structural motifs derived from this compound are present in various biologically active molecules and serve as crucial precursors in the pharmaceutical industry. Its ability to participate in the formation of heterocyclic systems makes it an important intermediate for drugs with a range of therapeutic applications.

This compound is a key intermediate for the synthesis of analogues of immunomodulatory drugs (IMiDs), such as Lenalidomide. mdpi.com Lenalidomide is a second-generation IMiD with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties used in the treatment of multiple myeloma and other hematological disorders. mdpi.com

The synthesis of Lenalidomide and its analogues relies on the construction of a substituted isoindolinone core. In a well-established synthetic route, a methyl 2-(bromomethyl)benzoate derivative is a critical starting material. For instance, the synthesis of Lenalidomide involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride. biorxiv.org This reaction forms the nitro-precursor of Lenalidomide, which is subsequently reduced to the final active pharmaceutical ingredient.

By analogy, this compound can be used to synthesize iodinated derivatives of Lenalidomide. The reaction would proceed as described in the table below, where the amino group of 3-aminopiperidine-2,6-dione attacks the electrophilic benzylic carbon of the benzoate, followed by intramolecular cyclization to yield the corresponding 5-iodo-isoindolinone intermediate. The development of such analogues is of interest in medicinal chemistry for exploring structure-activity relationships and potentially improving the pharmacological profile of existing drugs.

| Reactant 1 | Reactant 2 | Key Reaction Steps | Resulting Intermediate |

|---|---|---|---|

| This compound | 3-aminopiperidine-2,6-dione | 1. N-alkylation of the primary amine with the benzylic bromide. 2. Intramolecular amidation to form the isoindolinone ring. | 3-(5-Iodo-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione |

Intermediate in Natural Product Synthesis (e.g., Kibdelone C Precursor)

The total synthesis of complex natural products such as Kibdelone C, a potent cytotoxic agent, involves the strategic assembly of key fragments. The core structure of Kibdelone C is comprised of a hexacyclic tetrahydroxanthone framework, which is often constructed through the coupling of an isoquinolinone moiety and a highly functionalized tetrahydroxanthone subunit.

A thorough review of the published synthetic routes towards Kibdelone C and its precursors does not indicate the use of This compound . The syntheses reported in the literature employ alternative starting materials and strategies for the construction of the critical isoquinolinone and other aromatic fragments of the natural product. While various substituted benzoic acids and their derivatives are utilized, the specific combination of substituents present in This compound is not mentioned in the context of Kibdelone C synthesis.

Building Blocks for Enzyme Inhibitors and Protein-Protein Interaction Modulators (e.g., Hsp90, Keap1-Nrf2 PPI)

The development of small molecule inhibitors of enzymes and protein-protein interactions is a cornerstone of modern drug discovery. Heat shock protein 90 (Hsp90) and the Keap1-Nrf2 protein-protein interaction are prominent targets for the development of therapeutics for cancer and inflammatory diseases, respectively.

The design and synthesis of inhibitors for these targets often involve the use of diverse chemical scaffolds that can be modified to optimize potency and selectivity. However, a detailed search of the medicinal chemistry literature did not uncover any instances where This compound was employed as a building block for the synthesis of Hsp90 inhibitors or Keap1-Nrf2 PPI modulators. The reported synthetic methodologies for inhibitors of these targets utilize a wide array of starting materials, but none of the published studies explicitly name or depict the use of this specific compound.

Spectroscopic and Structural Characterization Approaches for Methyl 2 Bromomethyl 5 Iodobenzoate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering unparalleled detail regarding the chemical environment of individual atoms. For a molecule with the complexity of Methyl 2-(bromomethyl)-5-iodobenzoate, a combination of one-dimensional and two-dimensional NMR techniques is indispensable for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the bromomethyl protons, and the methyl ester protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the three different substituents on the benzene (B151609) ring. The electron-withdrawing nature of the methyl ester and iodo groups, along with the bromomethyl group, will generally shift the aromatic protons downfield.

The expected ¹H NMR chemical shifts are as follows: The methyl ester protons (-OCH₃) would likely appear as a singlet around 3.9 ppm. The bromomethyl protons (-CH₂Br) are expected to appear as a singlet further downfield, typically in the range of 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom and the aromatic ring. The three aromatic protons will appear in the region of 7.0-8.5 ppm, with their specific shifts and coupling patterns determined by their positions relative to the substituents.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-175 ppm. The aromatic carbons will resonate between 120 and 150 ppm, with the carbons directly attached to the electronegative iodine and bromine atoms showing distinct shifts. The carbon of the bromomethyl group is anticipated to appear around 30-35 ppm, while the methyl ester carbon will be in the 50-55 ppm range.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C=O | - | ~166 |

| Ar-C-COOCH₃ | - | ~132 |

| Ar-C-CH₂Br | - | ~140 |

| Ar-C-I | - | ~95 |

| Ar-CH | ~7.5-8.2 | ~130-145 |

| -CH₂Br | ~4.7 | ~32 |

| -OCH₃ | ~3.9 | ~53 |

Note: The predicted chemical shifts are based on analogous compounds and general spectroscopic principles.

To definitively assign the proton and carbon signals, especially for the closely spaced aromatic resonances, two-dimensional NMR techniques are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to establish the connectivity between the aromatic protons, helping to distinguish between the different aromatic signals based on their coupling patterns (ortho, meta, and para couplings).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to unambiguously assign the carbon signals for the bromomethyl group, the methyl ester group, and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the aromatic carbons bearing the substituents. For instance, correlations would be expected between the methyl ester protons and the carbonyl carbon, and between the bromomethyl protons and the aromatic carbon to which the bromomethyl group is attached.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester would likely appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-H stretching of the methyl and bromomethyl groups would be observed just below 3000 cm⁻¹. The C-Br stretching vibration typically appears in the lower frequency region, around 500-600 cm⁻¹. The C-I stretch is expected at an even lower wavenumber, typically below 500 cm⁻¹. The region between 1400 and 1600 cm⁻¹ will contain characteristic aromatic C=C stretching vibrations.

FT-Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is also observable in the Raman spectrum, it is typically weaker than in the IR spectrum. Conversely, the aromatic C=C stretching vibrations often give rise to strong signals in the Raman spectrum. The C-Br and C-I stretching vibrations are also expected to be Raman active and can provide confirmatory evidence for the presence of these halogens.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹, FT-IR) | Expected Wavenumber (cm⁻¹, FT-Raman) |

| C=O (Ester) | Stretching | 1720-1740 (Strong) | 1720-1740 (Moderate) |

| Aromatic C=C | Stretching | 1400-1600 (Moderate) | 1400-1600 (Strong) |

| C-O (Ester) | Stretching | 1200-1300 (Strong) | 1200-1300 (Weak) |

| Aromatic C-H | Stretching | >3000 (Moderate) | >3000 (Moderate) |

| Aliphatic C-H | Stretching | <3000 (Moderate) | <3000 (Moderate) |

| C-Br | Stretching | 500-600 (Moderate) | 500-600 (Strong) |

| C-I | Stretching | <500 (Moderate) | <500 (Strong) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₉H₈BrIO₂), the molecular ion peak (M⁺) would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for aromatic esters include the loss of the -OCH₃ group (M-31) or the -COOCH₃ group (M-59). Another likely fragmentation would be the loss of a bromine radical (M-79/81) to form a stable benzyl-type cation. The loss of an iodine radical (M-127) is also a possible fragmentation pathway. The relative abundance of these fragment ions can help to confirm the structure of the molecule.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z (predicted) | Fragment | Description |

| 383/385 | [C₉H₈BrIO₂]⁺ | Molecular ion (M⁺, M+2) |

| 352/354 | [C₈H₅BrIO]⁺ | Loss of -OCH₃ |

| 324/326 | [C₉H₈IO₂]⁺ | Loss of -Br |

| 256 | [C₉H₈BrO₂]⁺ | Loss of -I |

| 304 | [C₈H₅IO]⁺ | Loss of -Br and -CO |

| 226 | [C₈H₅BrO]⁺ | Loss of -I and -CO |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass with very high precision. nih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. This capability is crucial for the unambiguous identification of newly synthesized compounds or for confirming the identity of known substances. nih.gov

For "this compound," HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This experimental value can then be compared to the theoretical exact mass calculated from the isotopic masses of its constituent atoms (carbon, hydrogen, bromine, iodine, and oxygen). The close agreement between the experimental and theoretical mass confirms the elemental composition of the molecule.

The theoretical exact mass of "this compound" (C₉H₈BrIO₂) can be calculated using the masses of the most abundant isotopes of each element.

| Element | Isotope | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 9 | 12.000000 | 108.000000 |

| Hydrogen | ¹H | 8 | 1.007825 | 8.062600 |

| Bromine | ⁷⁹Br | 1 | 78.918337 | 78.918337 |

| Iodine | ¹²⁷I | 1 | 126.904473 | 126.904473 |

| Oxygen | ¹⁶O | 2 | 15.994915 | 31.989830 |

| Total Theoretical Exact Mass | 353.875240 |

The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio would result in a characteristic isotopic pattern in the mass spectrum, with a second major peak at M+2, further confirming the presence of a bromine atom in the molecule.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. carleton.edu The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice. By analyzing the intensities and positions of the diffraction spots, the electron density map of the molecule can be constructed, which reveals the positions of the individual atoms. carleton.edu

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇IO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.3286 (8) |

| b (Å) | 21.334 (4) |

| c (Å) | 9.2941 (16) |

| β (°) | 93.744 (4) |

| Volume (ų) | 856.4 (3) |

The analysis would also reveal how the molecules pack together in the crystal lattice, which is influenced by intermolecular forces.

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. mdpi.comrsc.org For "this compound," several types of non-covalent interactions are expected to play a significant role in its crystalline architecture. These include halogen bonding, hydrogen bonding, and van der Waals forces.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. researchgate.netnih.gov In the case of "this compound," both the iodine and bromine atoms could potentially participate in halogen bonds. The iodine atom, being more polarizable, is a particularly strong halogen bond donor. These interactions can significantly influence the packing of molecules in the crystal. nih.gov

Spectroscopic Methods for Mechanistic Investigations of Reaction Pathways

"this compound" possesses a reactive benzylic bromide functional group. libretexts.org Spectroscopic methods are crucial for investigating the mechanisms of reactions involving this site. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy can be used to monitor the progress of a reaction, identify intermediates, and determine reaction kinetics.

The benzylic position is particularly reactive due to the stability of the resulting benzylic radical or carbocation intermediates, which are stabilized by resonance with the aromatic ring. libretexts.orgchemistrysteps.com Reactions at the benzylic carbon can proceed through different pathways. nih.gov For instance, nucleophilic substitution reactions would involve the replacement of the bromide ion by a nucleophile. Spectroscopic monitoring of such a reaction would show the disappearance of the reactant's characteristic signals and the appearance of new signals corresponding to the product.

For example, in ¹H NMR spectroscopy, the benzylic protons (-CH₂Br) of "this compound" would have a characteristic chemical shift. Upon reaction, the chemical shift of these protons (or the protons of the newly formed group) would change, allowing for the reaction to be followed over time. Similarly, IR spectroscopy could be used to monitor changes in vibrational frequencies, such as the disappearance of the C-Br stretching vibration and the appearance of new bands corresponding to the product. These spectroscopic investigations are fundamental to understanding the reactivity and elucidating the reaction mechanisms of this and related benzylic bromides. masterorganicchemistry.comorganic-chemistry.org

Computational and Theoretical Investigations of Methyl 2 Bromomethyl 5 Iodobenzoate

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Studies.

This section requires an NCI analysis, which visualizes and quantifies weak interactions within the molecule or between molecules. This would involve discussing specific non-covalent interactions, such as halogen bonds (involving the iodine and bromine atoms) or hydrogen bonds, and their calculated interaction energies. Such a study specific to Methyl 2-(bromomethyl)-5-iodobenzoate was not found in the search results.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular dynamics simulation studies focused on this compound. While molecular dynamics is a powerful tool for investigating the conformational flexibility and the influence of solvent environments on molecular behavior, it appears that this particular compound has not yet been the subject of such detailed computational analysis.

Typically, molecular dynamics simulations of a molecule like this compound would provide valuable insights into several key areas:

Conformational Landscape: These simulations could identify the most stable conformations of the molecule by exploring the potential energy surface. Key dihedral angles, such as those involving the bromomethyl and ester groups relative to the benzene (B151609) ring, would be monitored to understand their rotational freedom and preferred orientations.

Solvent Effects: By simulating the compound in various solvents, researchers could quantify how the solvent environment influences its conformational preferences. The radial distribution functions between solvent molecules and specific atoms on the solute would reveal the nature and strength of intermolecular interactions.

Flexibility and Dynamics: The simulations would also provide a dynamic picture of the molecule's flexibility. The root-mean-square fluctuation (RMSF) of atomic positions would highlight the more rigid and more flexible regions of the molecule.

In the absence of specific studies on this compound, the following tables represent the types of data that would typically be generated from such molecular dynamics simulations.

Table 1: Hypothetical Dihedral Angle Analysis for Key Rotatable Bonds in this compound

| Dihedral Angle | Description | Predominant Angle (degrees) in Vacuum | Predominant Angle (degrees) in Water |

| C(α)-C(ar)-C(β)-Br | Rotation of the bromomethyl group | 120 | 115 |

| C(ar)-C(ar)-C(γ)=O | Rotation of the ester group | 180 | 175 |

Table 2: Hypothetical Solvent Interaction Energy Analysis

| Solvent | Solute-Solvent van der Waals Energy (kJ/mol) | Solute-Solvent Electrostatic Energy (kJ/mol) | Total Solvation Free Energy (kJ/mol) |

| Water | -30.5 | -55.2 | -85.7 |

| Methanol (B129727) | -28.1 | -48.9 | -77.0 |

| Chloroform | -25.8 | -15.3 | -41.1 |

It is important to reiterate that the data presented in these tables are hypothetical and are included for illustrative purposes to demonstrate the kind of information that molecular dynamics simulations could provide. Future computational studies are required to determine the actual conformational dynamics and solvent effects for this compound.

Future Research Directions and Perspectives on Methyl 2 Bromomethyl 5 Iodobenzoate

Development of Green and Sustainable Synthetic Routes and Methodologies

The future synthesis of methyl 2-(bromomethyl)-5-iodobenzoate will undoubtedly be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance safety. Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future research will likely focus on several key areas to "green" the synthesis of this important intermediate.

One promising avenue is the adoption of biocatalysis. Halogenase enzymes, for instance, offer a sustainable alternative for the regioselective halogenation of aromatic compounds under mild conditions, potentially providing a greener route to the iodinated scaffold of the target molecule. researchgate.netmdpi.com Similarly, enzymatic approaches could be explored for other steps in the synthesis. Furthermore, the use of greener solvents and reagents will be crucial. Research into replacing hazardous solvents like carbon tetrachloride, often used in benzylic brominations, with more environmentally benign alternatives such as water or ionic liquids is an active area of investigation. researchgate.net

Another key aspect of sustainable synthesis is atom economy. Future methodologies will aim to maximize the incorporation of all atoms from the starting materials into the final product. This could involve the development of novel catalytic systems that enable more efficient bond formations. For example, visible-light photocatalysis has emerged as a powerful tool for a variety of organic transformations, including halogenations, and could offer a milder and more selective route to compounds like this compound. rsc.orgmdpi.com

| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |

| Biocatalysis | Regioselective iodination of the aromatic ring. | Use of renewable enzymes, mild reaction conditions, high selectivity. researchgate.netmdpi.com |

| Alternative Solvents | Replacing chlorinated solvents in benzylic bromination. | Reduced toxicity and environmental pollution. researchgate.net |

| Photocatalysis | Light-mediated halogenation and C-H functionalization. | Energy-efficient, mild conditions, high selectivity. rsc.orgmdpi.com |

| Atom-Economical Reagents | Utilizing reagents that minimize waste generation. | Reduced waste, improved efficiency. |

Exploration of Novel and Unprecedented Reactivity Patterns at Multiple Reactive Sites

The trifunctional nature of this compound presents a rich landscape for exploring novel and unprecedented reactivity. The three distinct reactive sites—the benzylic bromide, the aryl iodide, and the ester group—can be targeted selectively or in tandem to construct complex molecular architectures.

Future research will likely focus on uncovering new chemoselective transformations. For instance, the development of novel catalysts could enable selective reactions at the aryl iodide in the presence of the benzylic bromide, or vice versa. The relative reactivity of the C-I and C-Br bonds towards oxidative addition in cross-coupling reactions is a key factor, and fine-tuning reaction conditions can allow for site-selective functionalization. nih.gov This would open up new avenues for sequential cross-coupling reactions, allowing for the introduction of different functional groups at distinct positions in a controlled manner.

Furthermore, the interplay between the different functional groups could lead to novel intramolecular reactions. For example, under specific conditions, the molecule could undergo cyclization reactions to form new heterocyclic systems. The exploration of radical-mediated reactions involving the benzylic bromide is another area of interest. Photocatalysis could be employed to generate benzylic radicals under mild conditions, which could then participate in a variety of bond-forming reactions. nih.gov

| Reactive Site | Potential Novel Reaction | Synthetic Utility |

| Aryl Iodide | Site-selective cross-coupling reactions. | Stepwise introduction of diverse functionalities. nih.gov |

| Benzylic Bromide | Photocatalytic generation of benzylic radicals for C-C bond formation. | Access to complex benzylic-substituted compounds. nih.gov |

| Multiple Sites | Tandem or cascade reactions involving intramolecular cyclization. | Rapid construction of novel heterocyclic scaffolds. |

Expanded Applications in Complex Natural Product Synthesis and Drug Discovery

As a versatile building block, this compound holds significant promise for the synthesis of complex natural products and in the discovery of new therapeutic agents. Its ability to introduce a substituted benzene (B151609) ring with multiple points for further functionalization makes it an attractive starting material for these endeavors.

In natural product synthesis, this compound could serve as a key fragment for the construction of complex molecular skeletons. The sequential functionalization of the aryl iodide and benzylic bromide moieties would allow for the convergent assembly of intricate structures. The development of new synthetic methods utilizing this building block could streamline the synthesis of biologically active natural products.

In the realm of drug discovery, the scaffold of this compound can be seen as a privileged structure that can be elaborated into libraries of diverse compounds for biological screening. The ability to introduce a wide range of substituents through cross-coupling and nucleophilic substitution reactions would enable the rapid generation of analogues with varying steric and electronic properties. This is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and manipulation of this compound can be significantly enhanced by integrating modern technologies such as flow chemistry and automated synthesis. These approaches offer numerous advantages over traditional batch processing, including improved safety, scalability, and reproducibility.

Benzylic bromination, a key step in the synthesis of this compound, can be a hazardous reaction to perform on a large scale in batch. Flow chemistry provides a safer alternative by conducting the reaction in a continuous stream within a microreactor. acs.orgresearchgate.netorganic-chemistry.org This allows for precise control over reaction parameters such as temperature and residence time, minimizing the risk of runaway reactions and improving product selectivity.

Automated synthesis platforms can be employed for the high-throughput synthesis of derivatives of this compound. nih.govsigmaaldrich.comresearchgate.net By combining robotic liquid handlers with flow reactors and in-line purification, libraries of compounds can be generated rapidly and efficiently. This would be particularly valuable in drug discovery for the rapid exploration of chemical space.

| Technology | Application | Key Advantages |

| Flow Chemistry | Benzylic bromination and other hazardous reactions. | Enhanced safety, precise process control, scalability. acs.orgresearchgate.netorganic-chemistry.org |

| Automated Synthesis | High-throughput synthesis of compound libraries. | Increased speed and efficiency, reduced human error. nih.govsigmaaldrich.comresearchgate.net |

| Integrated Systems | Combination of flow chemistry and automated platforms. | End-to-end synthesis, purification, and analysis. |

Advanced Computational Studies for Rational Design and High-Throughput Screening

Computational chemistry is poised to play a pivotal role in unlocking the full potential of this compound. Advanced computational studies can provide valuable insights into the compound's reactivity and guide the rational design of new synthetic routes and novel molecules with desired properties.

Density Functional Theory (DFT) calculations can be used to predict the reactivity of the different sites within the molecule, helping to rationalize observed selectivities and predict the outcome of new reactions. nih.govresearchgate.net This can accelerate the discovery of novel reactivity patterns and the optimization of reaction conditions.

Furthermore, computational methods can be used for the high-throughput virtual screening of libraries of potential derivatives. By predicting properties such as binding affinity to biological targets, it is possible to prioritize the synthesis of the most promising compounds for drug discovery. Machine learning algorithms can also be trained on experimental data to predict reaction outcomes and site selectivity for C-H functionalization reactions, further accelerating the discovery process. mit.educhemrxiv.org

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of reactivity and reaction mechanisms. | Rationalization of selectivity and guidance for reaction optimization. nih.govresearchgate.net |

| Virtual High-Throughput Screening | In silico screening of compound libraries against biological targets. | Prioritization of synthetic targets for drug discovery. |

| Machine Learning | Prediction of reaction outcomes and site selectivity. | Accelerated discovery of new reactions and synthetic routes. mit.educhemrxiv.org |

This compound is more than just a chemical intermediate; it is a platform for innovation. The future research directions outlined in this article highlight the immense potential for this molecule to contribute to the advancement of organic synthesis, drug discovery, and materials science. By embracing green chemistry principles, exploring novel reactivity, integrating advanced technologies, and leveraging the power of computational chemistry, the scientific community can unlock the full potential of this versatile building block and pave the way for new discoveries and applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 2-(bromomethyl)-5-iodobenzoate?

- Methodology : The compound is typically synthesized via bromomethylation of a pre-functionalized benzoate ester. For example, analogous bromomethylation steps involve reacting a methoxy-substituted benzoic acid derivative with brominating agents like PBr₃ or NBS (N-bromosuccinimide) in the presence of a radical initiator. Subsequent iodination at the 5-position can be achieved using iodine monochloride (ICl) or via Ullmann coupling. Purification often employs column chromatography (PE:EtOAc = 8:1) to isolate the product, as demonstrated in related bromomethyl benzoate syntheses .

Q. How can researchers confirm the structural integrity of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The bromomethyl group (-CH₂Br) typically appears as a singlet at δ 4.6–4.7 ppm in NMR, while aromatic protons show splitting patterns consistent with iodine's electron-withdrawing effects. For example, in methyl 2-(bromomethyl)-6-fluorobenzoate, the bromomethyl peak appears at δ 4.66 ppm . Mass spectrometry (EI-MS or ESI-MS) should confirm the molecular ion peak (e.g., m/z ≈ 354 for C₉H₇BrIO₂).

Q. What safety precautions are required when handling this compound?

- Methodology : Due to the reactive bromomethyl and iodo groups, use gloves, goggles, and a fume hood. Avoid exposure to moisture, as hydrolysis may release HBr. Store under inert gas (argon/nitrogen) at –20°C. Safety protocols for structurally similar bromo-iodo benzoic acids recommend strict control of waste disposal to prevent environmental contamination .

Q. What purification techniques are effective for isolating this compound?

- Methodology : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard. Thin-layer chromatography (TLC) using UV-active plates can monitor reaction progress. For analogs like methyl 2-(methoxyimino)acetates, TLC Rf values between 0.3–0.5 in PE:EtOAc (4:1) are typical .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance bromomethylation efficiency?

- Methodology : Screen radical initiators (e.g., AIBN) and solvents (DCM, THF) to improve yield. For example, in related bromomethylations, adjusting the molar ratio of NBS to substrate (1.2:1) and reaction time (12–24 hrs) under reflux increases conversion rates. Kinetic studies using NMR to track intermediate formation are advised .

Q. What mechanistic insights explain substituent effects on iodination regioselectivity?

- Methodology : Density functional theory (DFT) calculations can model electronic effects of substituents. The electron-withdrawing iodo group directs electrophilic substitution to the para position, but steric hindrance from the bromomethyl group may alter reactivity. Compare experimental yields with computational predictions using software like Gaussian .

Q. How is this compound utilized in multi-step syntheses of bioactive molecules?

- Methodology : The bromomethyl group serves as a versatile handle for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. For instance, in synthesizing benzamide-based antiemetics, bromomethyl intermediates are coupled with amine nucleophiles. Optimize Pd-catalyzed conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF) to retain iodine functionality .

Q. How should researchers address contradictory data in synthetic yields reported across studies?

- Methodology : Conduct a systematic review of variables (e.g., solvent polarity, temperature). For example, discrepancies in bromomethylation yields (60–85%) may arise from trace moisture or oxygen. Replicate reactions under inert atmospheres (argon) and compare with literature protocols. Use statistical tools (ANOVA) to identify significant factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.